molecular formula C15H22ClNO2 B11174623 2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide

Cat. No.: B11174623
M. Wt: 283.79 g/mol
InChI Key: UYCXRTUOFYFFEZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide is an organic compound with the molecular formula C14H20ClNO2 It is a derivative of propanamide, characterized by the presence of a chlorophenoxy group and a pentan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid, followed by amidation with pentan-2-amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce amines.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-4-chlorophenoxy)-N-(pentan-2-yl)propanamide
  • 2-(2-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(pentan-2-yl)propanamide is unique due to its specific structural features, such as the position of the chlorophenoxy group and the presence of the pentan-2-yl substituent

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-pentan-2-ylpropanamide

InChI

InChI=1S/C15H22ClNO2/c1-5-6-11(2)17-14(18)15(3,4)19-13-9-7-12(16)8-10-13/h7-11H,5-6H2,1-4H3,(H,17,18)

InChI Key

UYCXRTUOFYFFEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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